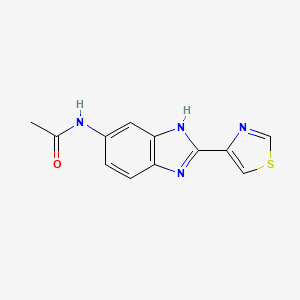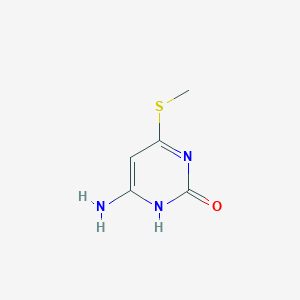![molecular formula C9H11N5S B15217252 7-(Piperidin-1-yl)[1,2,3]thiadiazolo[5,4-d]pyrimidine CAS No. 92658-04-3](/img/structure/B15217252.png)
7-(Piperidin-1-yl)[1,2,3]thiadiazolo[5,4-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(Piperidin-1-yl)-[1,2,3]thiadiazolo[5,4-d]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a piperidine ring fused to a thiadiazolo-pyrimidine scaffold. The presence of these rings endows the compound with a range of biological activities, making it a valuable target for drug discovery and development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Piperidin-1-yl)-[1,2,3]thiadiazolo[5,4-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-amino-1,2,3-thiadiazole with piperidine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as acetonitrile, and the mixture is heated to reflux for several hours to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for scaling up the production while maintaining the purity and quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
7-(Piperidin-1-yl)-[1,2,3]thiadiazolo[5,4-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups attached to the piperidine ring .
Aplicaciones Científicas De Investigación
7-(Piperidin-1-yl)-[1,2,3]thiadiazolo[5,4-d]pyrimidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a modulator of biological pathways.
Medicine: Investigated for its therapeutic potential in treating neurodegenerative diseases, cancer, and infectious diseases.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 7-(Piperidin-1-yl)-[1,2,3]thiadiazolo[5,4-d]pyrimidine involves its interaction with specific molecular targets. For instance, it has been shown to act as an antagonist or inverse agonist at adenosine A2A receptors, which are involved in various physiological processes such as neurotransmission, inflammation, and immune response. By binding to these receptors, the compound can modulate their activity and influence downstream signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 7-(Piperidin-1-yl)-[1,2,3]thiadiazolo[5,4-d]pyrimidine
- 7-(Morpholin-1-yl)-[1,2,3]thiadiazolo[5,4-d]pyrimidine
- 7-(Pyrrolidin-1-yl)-[1,2,3]thiadiazolo[5,4-d]pyrimidine
Uniqueness
Compared to similar compounds, 7-(Piperidin-1-yl)-[1,2,3]thiadiazolo[5,4-d]pyrimidine exhibits unique properties due to the presence of the piperidine ring. This structural feature enhances its binding affinity and selectivity for certain biological targets, making it a promising candidate for drug development .
Propiedades
Número CAS |
92658-04-3 |
|---|---|
Fórmula molecular |
C9H11N5S |
Peso molecular |
221.28 g/mol |
Nombre IUPAC |
7-piperidin-1-ylthiadiazolo[5,4-d]pyrimidine |
InChI |
InChI=1S/C9H11N5S/c1-2-4-14(5-3-1)8-7-9(11-6-10-8)15-13-12-7/h6H,1-5H2 |
Clave InChI |
WHQLXGUEIMSPHF-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)C2=C3C(=NC=N2)SN=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 7-bromo-2-(trans-4-((tert-butoxycarbonyl)amino)cyclohexyl)-2,4-dimethylbenzo[d][1,3]dioxole-5-carboxylate](/img/structure/B15217174.png)


![8,9-Dihydro-5H-5,8-methanoimidazo[1,2-a]azepine-2,3-dicarbonitrile](/img/structure/B15217182.png)
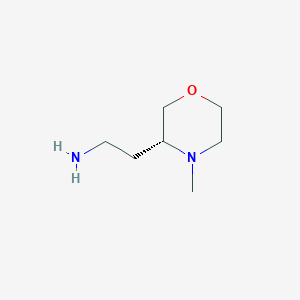
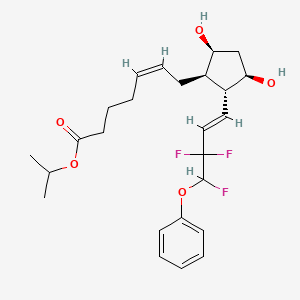
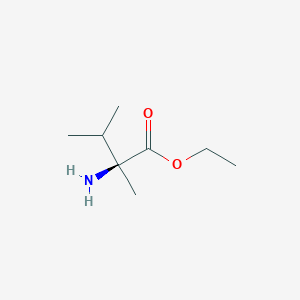
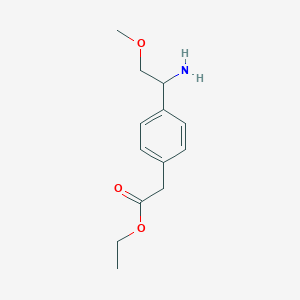

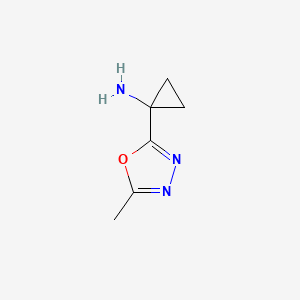
![Benzoic acid, 3-[3-(3-fluorophenyl)-2-oxo-1-imidazolidinyl]-](/img/structure/B15217228.png)
